![molecular formula C18H26N2O2 B1375679 tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1352926-14-7](/img/structure/B1375679.png)
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Chemical Identity and Properties
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7) is a nitrogen-containing spirocyclic compound with the molecular formula C₁₈H₂₆N₂O₂ and a molecular weight of 302.41 g/mol . Its structure features a spiro junction at the 3.4 position, combining a bicyclic system with a benzyl substituent and a tert-butyl carbamate group. This compound is primarily used as a pharmaceutical intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and RAS-targeting therapies (e.g., RMC-6291, a RAS(ON) inhibitor) .
Safety and Handling
The compound is classified under GHS hazard categories:
Properties
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-13-18(14-20)9-10-19(12-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPXBYNTVDLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743540 | |
Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352926-14-7 | |
Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352926-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps. One common synthetic route starts with commercially available N-Boc-protected azetidine-3-one. The initial step involves a Horner-Wadsworth-Emmons olefination to produce an α,β-unsaturated ester, which is then subjected to further reactions to form the desired spiro compound . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Chemical Reactions Analysis
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the diazaspiro[3.4]octane core, including tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its role as an inhibitor in cancer-related pathways. Specifically, it has shown promise in disrupting the menin-MLL1 interaction, which is crucial in certain types of leukemia. This mechanism positions it as a potential candidate for targeted cancer therapies .
Dopamine Receptor Modulation
This compound has been studied for its effects on dopamine receptors, particularly the D3 subtype. This receptor is implicated in various neurological disorders, including schizophrenia and Parkinson's disease. The compound's ability to selectively modulate this receptor could lead to novel therapeutic strategies for these conditions .
Building Block in Organic Synthesis
The unique structure of this compound makes it an attractive building block for synthesizing more complex molecules in organic chemistry. Its spirocyclic nature allows for the introduction of various functional groups, facilitating the development of diverse chemical entities with potential biological activities .
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
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Antimicrobial Activity | Effective against bacterial and fungal strains | Development of new antibiotics |
Anticancer Properties | Inhibits menin-MLL1 interaction related to leukemia | Targeted cancer therapies |
Neuroscience | Modulates dopamine D3 receptors | Novel treatments for neurological disorders |
Synthetic Applications | Serves as a building block for complex organic synthesis | Diverse chemical entity development |
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized several derivatives of the diazaspiro[3.4]octane core and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The results demonstrated that certain modifications to the tert-butyl 6-benzyl structure significantly enhanced antimicrobial potency, suggesting pathways for further drug development .
Case Study 2: Cancer Therapeutics
A recent investigation focused on the anticancer properties of compounds derived from this compound showed promising results in preclinical models of leukemia. The study reported that treatment with these compounds led to reduced tumor growth and improved survival rates in animal models, warranting further clinical exploration .
Mechanism of Action
The mechanism of action of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a ketohexokinase (KHK) inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can have therapeutic effects in conditions like diabetes and obesity. The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Key Differences
Core Ring Systems :
- The target compound features a spiro[3.4]octane core, while analogues like bicyclo[5.1.0]octane (e.g., ) prioritize strain energy for reactivity in cyclopropane fusion .
- The 7-oxo derivative (CAS: 1234616-51-3) introduces a ketone group, altering hydrogen-bonding capacity and solubility .
Substituent Effects: Benzyl vs. Cyanobenzyl: The benzyl group in the target compound provides lipophilicity, whereas cyanobenzyl in enhances π-π stacking in antimalarial candidates . Fluorine Substitution: The difluoro variant (CAS: 1638759-78-0) improves metabolic stability and bioavailability, critical for CNS drugs .
Table 3: Hazard Comparison
Biological Activity
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry for its potential biological activities. The compound belongs to the diazaspiro series, which has been associated with various therapeutic effects, including antitubercular and anticancer properties.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
- CAS Number : 1202179-27-8
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds derived from the diazaspiro[3.4]octane core, including this compound. This compound has shown promise in various biological assays, particularly against Mycobacterium tuberculosis and in cancer research.
Antitubercular Activity
In a study exploring the antitubercular properties of derivatives based on the diazaspiro[3.4]octane framework, it was found that certain modifications led to significant inhibitory effects against Mycobacterium tuberculosis H37Rv. The study synthesized a series of compounds and evaluated their minimum inhibitory concentrations (MICs). Notably, one compound exhibited an MIC of 0.016 μg/mL, indicating potent antitubercular activity .
Table 1: Antitubercular Activity of Compounds Derived from Diazaspiro[3.4]octane
Compound | Yield (%) | MIC (μg/mL) |
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5a | 56 | 25 |
5b | 56 | 50 |
5c | 48 | 100 |
17 | 56 | 0.016 |
24 | 48 | 6.2 |
This table summarizes the inhibitory activities of various compounds, highlighting the effectiveness of specific derivatives .
The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures have been implicated in modulating various signaling pathways relevant to cancer and infectious diseases. For instance, some derivatives have been identified as inhibitors of key protein interactions involved in cancer progression and as modulators of dopamine receptors .
Case Studies
- Anticancer Potential : A derivative of the diazaspiro core was studied for its role as a menin-MLL1 interaction inhibitor, which is significant in the context of certain leukemia types. This suggests that modifications to the diazaspiro structure could yield potent anticancer agents .
- Neuropharmacological Effects : Compounds derived from this core have also shown promise as selective dopamine D3 receptor antagonists, which could be beneficial in treating neuropsychiatric disorders .
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate?
The synthesis typically involves spirocyclic amine formation followed by Boc (tert-butoxycarbonyl) protection. For example, in a related bromopyrimidinyl derivative synthesis, this compound was used as an intermediate. Key steps include coupling reactions (e.g., Buchwald-Hartwig amination), Boc deprotection under acidic conditions (e.g., HCl in dioxane), and purification via column chromatography .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in a tightly sealed, dry container to prevent moisture absorption and degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is mandatory due to its skin/eye irritation hazards (H315, H319) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Use H and C NMR to confirm the spirocyclic structure and benzyl/Boc groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm). Mass spectrometry (MS) verifies molecular weight (302.41 g/mol) and fragmentation patterns .
Q. What are the key safety precautions when working with this compound?
Follow GHS hazard codes: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods, avoid dust generation, and implement emergency eyewash/shower stations. Dispose of waste via licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?
Optimize reaction parameters:
- Catalyst loading : Adjust palladium catalysts for coupling reactions.
- Temperature : Test reflux vs. room-temperature conditions.
- Purification : Use preparative HPLC to isolate low-yield products.
Contradictions may arise from steric hindrance in the diazaspiro moiety or Boc group instability under basic conditions .
Q. What computational methods predict the reactivity of the diazaspiro moiety?
Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), while molecular dynamics simulations assess conformational flexibility in solution .
Q. How to mitigate decomposition during long-term storage?
Decomposition products include CO and NO under combustion. To prevent degradation:
Q. How to determine the crystal structure using X-ray diffraction?
Grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Collect diffraction data at 100 K, and refine using SHELXL for small-molecule resolution. The spirocyclic structure’s torsional angles and hydrogen-bonding networks can be analyzed for stability insights .
Q. What environmental implications arise from improper disposal?
While ecological data are limited (no PBT/vPvB assessment), follow precautionary measures:
Q. What is the role of the benzyl group in the compound’s reactivity?
The benzyl group acts as a protective moiety for the secondary amine, preventing undesired side reactions (e.g., oxidation). Its steric bulk may influence regioselectivity in coupling reactions. Removal via hydrogenolysis (e.g., H/Pd-C) enables further functionalization .
Methodological Notes
- Contradiction Analysis : Cross-validate NMR and MS data with computational models to resolve structural ambiguities.
- Experimental Design : Use Design of Experiments (DoE) to optimize synthetic conditions while minimizing reagent waste.
- Safety Protocols : Integrate hazard controls (e.g., engineering controls, PPE) into standard operating procedures (SOPs) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.